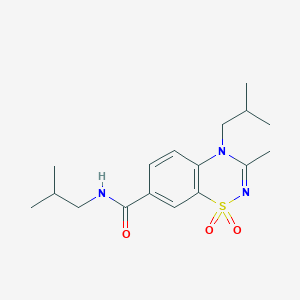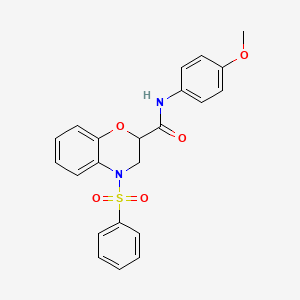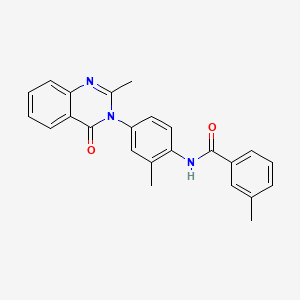![molecular formula C24H24F3N5O B11245420 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11245420.png)
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
- The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).
Méthodes De Préparation
- Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
- Imatinib undergoes various chemical reactions:
Reduction: Reduction of the nitro group to an amino group during synthesis.
Substitution: Substitution reactions occur during the condensation step.
Acylation: Formation of the benzamide core.
- Common reagents include amines, acids, and reducing agents.
- Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
Applications De Recherche Scientifique
Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.
Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.
Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.
Industry: Its industrial use extends to pharmaceutical production and drug development.
Mécanisme D'action
- Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
- Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
Comparaison Avec Des Composés Similaires
- Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
- Similar compounds include:
Dasatinib: Another TKI used in CML and GISTs.
Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.
Nilotinib: Also used in CML treatment.
Propriétés
Formule moléculaire |
C24H24F3N5O |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31) |
Clé InChI |
WELXMOPDVGTCLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245342.png)
![4-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11245349.png)


![N-(2,6-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11245363.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245378.png)

![4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11245392.png)
![methyl 4,5-dimethoxy-2-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11245399.png)
![Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B11245407.png)

![N-(2,6-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245417.png)
![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11245418.png)

